molecular formula C10H6FNO B3117599 2-Fluoroquinoline-3-carbaldehyde CAS No. 2248030-70-6

2-Fluoroquinoline-3-carbaldehyde

Cat. No.: B3117599
CAS No.: 2248030-70-6
M. Wt: 175.16 g/mol
InChI Key: YRWQNKNAKLKPKD-UHFFFAOYSA-N
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Description

2-Fluoroquinoline-3-carbaldehyde is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties

Preparation Methods

2-Fluoroquinoline-3-carbaldehyde can be synthesized through various synthetic routes. One common method involves the Vilsmeier-Haack reaction, where 2-chloro-7-fluoroquinoline-3-carbaldehyde is synthesized and then the chlorine atom is replaced with various nucleophiles . The aldehyde functional group can also be converted to carboxylic acid and imine groups using oxidizing agents and various amines . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high yields and purity.

Chemical Reactions Analysis

2-Fluoroquinoline-3-carbaldehyde undergoes several types of chemical reactions, including:

Scientific Research Applications

2-Fluoroquinoline-3-carbaldehyde has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoroquinoline-3-carbaldehyde involves its interaction with specific molecular targets. For example, it has been shown to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IIα . These enzymes are crucial for bacterial DNA replication and cell division, making the compound effective as an antibacterial agent. The binding affinities of the compound to these enzymes have been studied using molecular docking analysis .

Comparison with Similar Compounds

2-Fluoroquinoline-3-carbaldehyde can be compared with other fluorinated quinoline derivatives, such as:

Properties

IUPAC Name

2-fluoroquinoline-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO/c11-10-8(6-13)5-7-3-1-2-4-9(7)12-10/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWQNKNAKLKPKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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